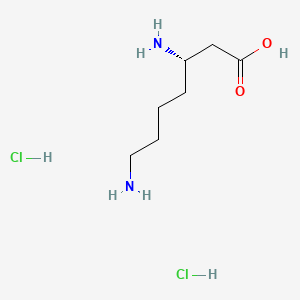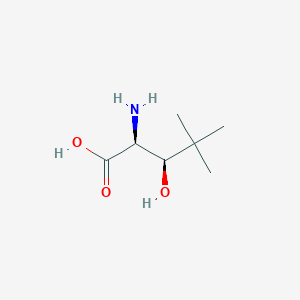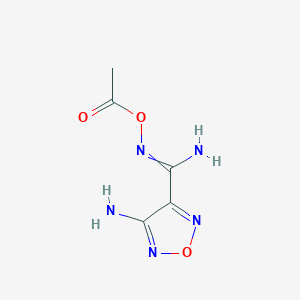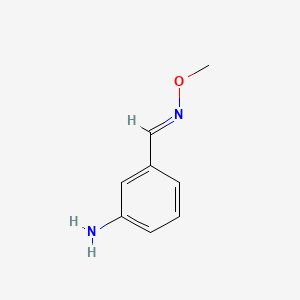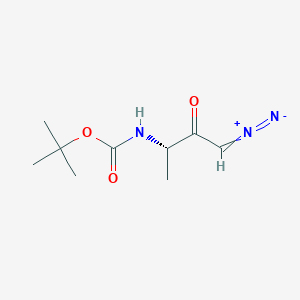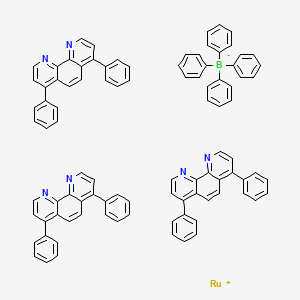
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound containing a ruthenium center . It is an extension of the well-known phenanthroline series of coordination compounds . This compound is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings .
Synthesis Analysis
Fluorescent ruthenium chelates have been prepared and investigated for staining proteins separated by electrophoresis . Ruthenium II tris (bathophenanthroline disulfonate) is suitable for detection of proteins, with sensitivities in the nanogram range .Molecular Structure Analysis
The molecular formula of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is C72H42N6Na4O18RuS6 . It is a sodium salt of a coordination compound .Chemical Reactions Analysis
Ruthenium (II) tris (bathophenanthroline disulfonate) is used as a protein dye in biochemistry for differentiating and detecting different proteins in laboratory settings . It has become a firmly established and widely used method in proteomic analysis .Physical And Chemical Properties Analysis
The molar mass of Tetrasodium tris (bathophenanthroline disulfonate) ruthenium (II) is 1,664.54 g·mol−1 . It is a sodium salt of a coordination compound .Orientations Futures
The use of Ruthenium II tris (bathophenanthroline disulfonate) as a powerful fluorescent stain for detection of proteins in gel with minimal interference in subsequent mass spectrometry analysis suggests its potential for future applications in proteomics studies . Its compatibility with mass spectrometry makes this method a good compromise for proteomics studies .
Propriétés
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXXVCBKASZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H68BN6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

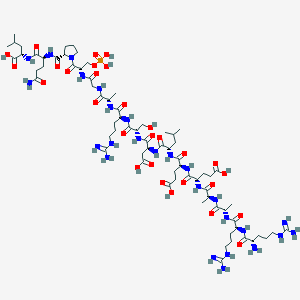

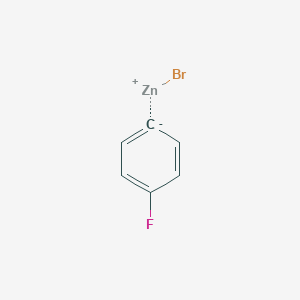
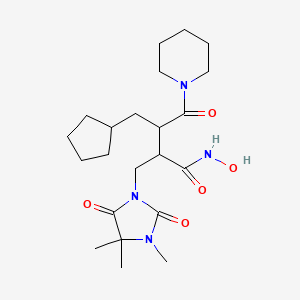
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)
